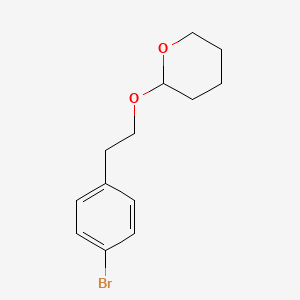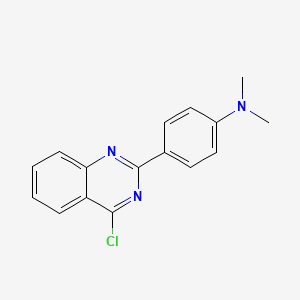![molecular formula C34H20F6O2 B3178799 (R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 791616-58-5](/img/structure/B3178799.png)
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
描述
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a single bond and substituted with trifluoromethyl groups and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which are facilitated by catalysts such as [Ru(phen)3]Cl2 and Ir(Fppy)3 under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantiomeric purity. For example, the use of isopropanol as a solvent has been shown to accelerate bioreduction processes, resulting in increased yields with high enantiomeric excess .
化学反应分析
Types of Reactions
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学研究应用
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of ®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the naphthalene backbone.
Sorafenib: Contains trifluoromethyl groups and is used in cancer therapy.
Fluoxetine: An antidepressant with a trifluoromethyl group, differing in its overall structure and application .
Uniqueness
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol is unique due to its combination of trifluoromethyl and hydroxyl groups on a binaphthalene scaffold. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPKNZDKYNMNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


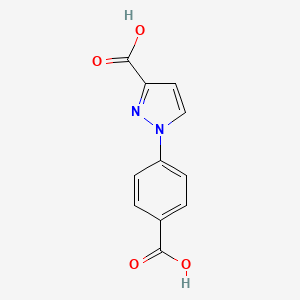
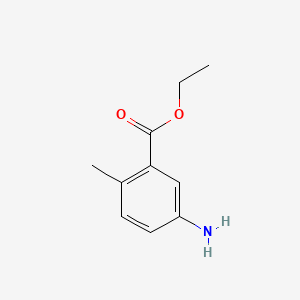
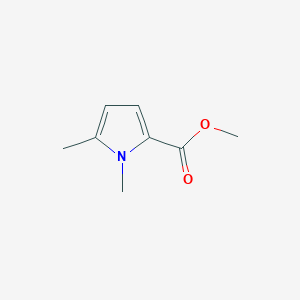
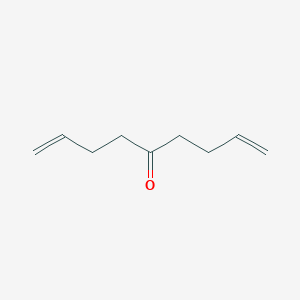
![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)
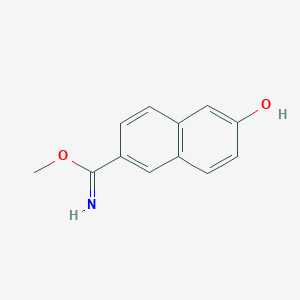
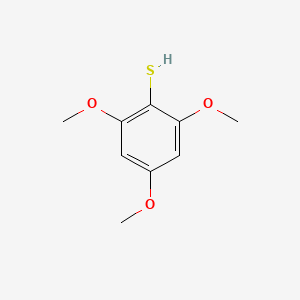
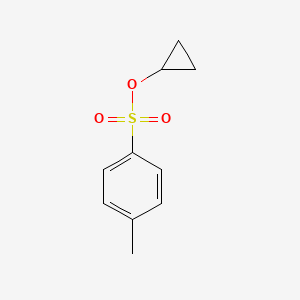

![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3178794.png)
![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3178801.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)
